molecular formula C6H9N3O B067139 5-Hydrazinyl-2-methoxypyridine CAS No. 160664-95-9

5-Hydrazinyl-2-methoxypyridine

Cat. No. B067139
M. Wt: 139.16 g/mol
InChI Key: SRQWKLIXHJRVSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydrazinyl-2-methoxypyridine and its derivatives typically involves multi-step chemical processes, incorporating various strategies to introduce the hydrazinyl and methoxy groups into the pyridine ring. An efficient one-pot, three-component synthesis method has been developed for 5-hydrazinoalkylidene rhodanine derivatives starting from aliphatic primary amines, carbon disulfide, and 1,2-diaza-1,3-dienes, indicating a similar strategy could be applied for synthesizing 5-Hydrazinyl-2-methoxypyridine derivatives (Attanasi et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-Hydrazinyl-2-methoxypyridine derivatives has been extensively studied through various spectroscopic methods, including FT-Raman, FT-IR, NMR, and X-ray diffraction. These studies provide valuable insights into the conformational and electronic properties of the molecule. For example, the molecular conformational structure studies and various spectral properties of a closely related molecule, 5-nitropyridine-2-hydrazino-3-carbonitrile-6-methyl-4-(methoxymethyl), have been performed by quantum mechanical computation, offering insights into the charge transfers and molecular electrostatic potential map analysis (Gümüş, 2020).

Chemical Reactions and Properties

5-Hydrazinyl-2-methoxypyridine participates in various chemical reactions, leading to the formation of complex structures. Its reactivity with different chemical agents, under specific conditions, highlights its versatility in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group have been demonstrated, showcasing the potential for synthesizing highly substituted bipyridines and pyrazinopyridines, which implies the adaptability of 5-Hydrazinyl-2-methoxypyridine in similar reactions (Thompson et al., 2005).

Scientific Research Applications

Synthetic Chemistry Applications

  • 5-Hydrazinyl-2-methoxypyridine serves as a precursor in the efficient synthesis of 5-functionalised 2-methoxypyridines, leading to the formation of bicyclic δ-lactams using magnesium 'ate' complexes as key reagents. These compounds have applications in the synthesis of various heterocyclic structures, demonstrating the versatility of 5-hydrazinyl-2-methoxypyridine in synthetic organic chemistry (Sośnicki, 2009).

Material Science and Structural Analysis

  • In material science, 5-hydrazinyl-2-methoxypyridine derivatives have been studied for their photophysical properties and potential applications in non-linear optics (NLO). For example, the synthesis and structural elucidation of a squaric acid derivative showcased its utility in NLO applications due to its significant second-order NLO activity in solution and the solid state (Kolev et al., 2008).

Biological Activity and Pharmacological Potential

  • The cytotoxic activity of 2-methoxypyridine-3-carbonitrile derivatives against various cancer cell lines highlights the role of 5-hydrazinyl-2-methoxypyridine in medicinal chemistry. These derivatives exhibit promising antiproliferative effects against liver, prostate, and breast cancer cell lines, indicating the potential for the development of new anticancer agents (Al‐Refai et al., 2019).

Corrosion Inhibition

  • In the field of corrosion science, derivatives of 5-hydrazinyl-2-methoxypyridine have been evaluated as corrosion inhibitors for steel in acidic chloride solutions, demonstrating excellent protection performance. The effectiveness of these compounds suggests their applicability in industrial processes to mitigate corrosion-related damage (El‐Faham et al., 2016).

Photophysical Studies

  • The photophysical and electrochemical properties of blue phosphorescent iridium(III) complexes, synthesized using 2-difluorophenyl-4-methoxypyridine ligands, highlight the importance of 5-hydrazinyl-2-methoxypyridine derivatives in the development of advanced luminescent materials. These studies provide insight into the design of new phosphorescent materials for applications in light-emitting devices (Wu et al., 2007).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(6-methoxypyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQWKLIXHJRVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623475
Record name 5-Hydrazinyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazinyl-2-methoxypyridine

CAS RN

160664-95-9
Record name 5-Hydrazinyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Amino-2-methoxypyridine (5.0 g, 40 mmol) was dissolved in 6 N HCl (10 mL), cooled to 0° C., and vigorously stirred throughout the procedure. Sodium nitrite (2.8 g, 41 mmol) was dissolved in water (10 mL) and this solution was added to the reaction solution. After 30 min, tin (II) chloride dihydrate (52 g, 230 mmol) in 6 N HCl (20 mL) was added, and the reaction slurry was stirred at 0° C. for 2.5 h. The pH was adjusted to 13 with 40% aqueous potassium hydroxide solution. Ethyl ether was added and the mixture was extracted with EtOAc (4×70 mL). dried (MgSO4) and concentrated to give 5-hydrazino-2-methoxypyridine as an orange solid (5.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium nitrite (3.795 g) in water (20 mL) was added dropwise to 5-amino-2-methoxypyridine (6.207 g) in concentrated hydrochloric acid (50 mL) for 80 minutes with ice cooling, followed by stirring at a constant temperature for 30 minutes. Tin(II) chloride dihydrate (39.5 g) in concentrated hydrochloric acid (30 mL) was added dropwise to the reaction mixture at an internal temperature of about 10° C. for 60 minutes, followed by stirring at room temperature for 12.5 hours. Under cooling with ice, sodium hydroxide (54 g) in water (200 mL) and chloroform were added to the reaction mixture. After insoluble substances in the resultant mixture were removed by filtration, the mixture was partitioned. The aqueous layer was extracted with chloroform twice. The organic layers were combined, and dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, to thereby give the title compound as crystals (4.23 g, 60%).
Quantity
3.795 g
Type
reactant
Reaction Step One
Quantity
6.207 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods III

Procedure details

A solution of 5-amino-2-methoxy pyridine (1.0 g, 8.0 mmol) in 37% hydrochloric acid (7 mL) was cooled in an ice-salt bath and a solution of sodium nitrite (611 mg, 8.8 mmol) in water (2 mL) was added dropwise. The reaction mixture was stirred for 15 minutes then slowly added to an ice-cold solution of tin(II)chloride dihydrate (5.5 g, 24 mmol) in 37% hydrochloric acid (7 mL). After 3 hours at 0° C. the solids were collected by filtration and dissolved in 5% sodium hydroxide solution. The acidic, aqueous filtrate was carefully neutralized with 12M sodium hydroxide, then more base was added to raise the pH to about 12. The alkaline solutions were combined and extracted several times with ether. The extract was dried over sodium sulfate, filtered and concentrated to afford 5-hydrazino-2-methoxypyridine, and was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
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Quantity
5.5 g
Type
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7 mL
Type
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Reaction Step Three

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